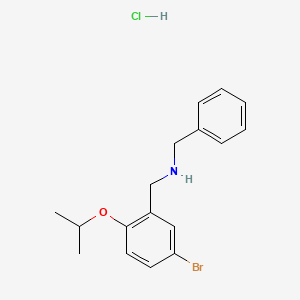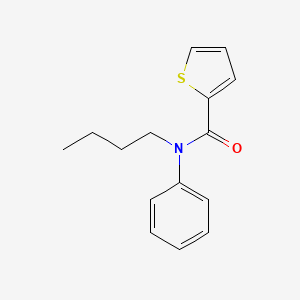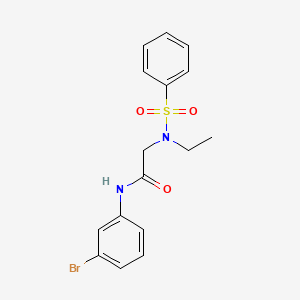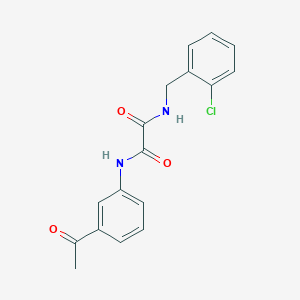
4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide
Overview
Description
4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide, also known as CP-55940, is a synthetic cannabinoid that is commonly used in scientific research to study the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to produce a wide range of biochemical and physiological effects.
Mechanism of Action
4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide is a potent agonist of the cannabinoid receptors CB1 and CB2. When 4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation can produce a wide range of biochemical and physiological effects, depending on the location and type of receptor that is activated.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide has been shown to produce a wide range of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of mood and anxiety, the stimulation of appetite, and the modulation of immune function. 4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise targeting of these receptors and the ability to study their specific functions. However, one limitation of using 4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide is its potential for off-target effects and non-specific binding to other receptors or molecules.
Future Directions
There are many future directions for research involving 4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide and the endocannabinoid system. One area of research is the development of novel cannabinoid-based therapies for the treatment of various diseases. Another area of research is the exploration of the role of the endocannabinoid system in aging and age-related diseases. Additionally, research is needed to better understand the mechanisms of action of cannabinoids and their potential for therapeutic applications.
In conclusion, 4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide is a synthetic cannabinoid that is commonly used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the cannabinoid receptors CB1 and CB2 make it a valuable tool for studying these receptors and their specific functions. There are many future directions for research involving 4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide and the endocannabinoid system, including the development of novel therapies and the exploration of the role of cannabinoids in aging and age-related diseases.
Scientific Research Applications
4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide is commonly used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the mechanisms of pain, mood, appetite, and immune function. 4-(4-chlorophenyl)-N-cyclopropyl-1-piperazinecarbothioamide has also been used to study the effects of cannabinoids on cancer cells and to explore the potential therapeutic applications of cannabinoids in the treatment of various diseases.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-cyclopropylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c15-11-1-5-13(6-2-11)17-7-9-18(10-8-17)14(19)16-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSFMLAWQRZXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N~2~-ethyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B4388697.png)


![N-(2-ethoxyphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4388734.png)